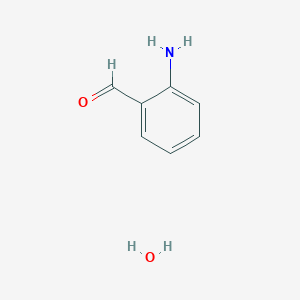

2-Aminobenzaldehyde hydrate

Übersicht

Beschreibung

2-Aminobenzaldehyde hydrate is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

2-Aminobenzaldehyde hydrate plays a crucial role in various biochemical reactions. It is often used to prepare quinolines through the Friedländer synthesis . The compound interacts with several enzymes and proteins, including those involved in redox reactions. For instance, it is reduced by iron or iron (II) sulfate to form 2-nitrobenzaldehyde . Additionally, this compound forms trimeric and tetrameric condensation products that act as ligands in coordination chemistry .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular functions. For example, it can modulate the activity of enzymes involved in metabolic pathways, impacting overall cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form Schiff bases with primary amines is a key aspect of its molecular mechanism . This interaction can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings. These effects include alterations in cell growth and metabolism, which can be observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its oxidation and reduction reactions . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites. For example, its interaction with redox enzymes can influence the balance of oxidative and reductive reactions in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s solubility in water facilitates its transport across cell membranes, allowing it to reach various intracellular targets.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the mitochondria or endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions.

Biologische Aktivität

2-Aminobenzaldehyde hydrate, also known as ortho-aminobenzaldehyde, is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 121.13 g/mol

- CAS Number : 529-23-7

- Structure : The compound features an amino group (-NH) and an aldehyde group (-CHO) attached to a benzene ring.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research has shown that 2-aminobenzaldehyde and its derivatives possess significant antimicrobial properties. For instance, studies indicate that compounds derived from 2-aminobenzaldehyde have demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

| Study | Organism Tested | Activity |

|---|---|---|

| Elemike et al. (2020) | E. coli, S. aureus | Antibacterial |

| Panchsheela et al. (2021) | Various fungi | Antifungal |

2. Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

| Study | Cancer Cell Line | Mechanism |

|---|---|---|

| Salihovic et al. (2023) | HeLa, MCF-7 | Apoptosis induction |

| Li et al. (2021) | A549 (lung cancer) | Cell cycle arrest |

3. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds derived from 2-aminobenzaldehyde have shown promise in reducing inflammatory responses. These effects are often mediated through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study conducted by Elemike et al. evaluated the antimicrobial efficacy of various Schiff bases derived from 2-aminobenzaldehyde against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity

Research by Salihovic et al. focused on the anticancer effects of a specific derivative of 2-aminobenzaldehyde on HeLa cells. The study reported a dose-dependent increase in apoptosis markers and a reduction in cell viability, suggesting that modifications to the base structure can enhance its therapeutic potential.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell signaling pathways related to inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that derivatives can induce oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : Certain derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

2-Aminobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly quinoline derivatives, which are known for their antiviral and anti-inflammatory properties.

Case Study: Quinoline Synthesis

- Friedländer Synthesis : Utilizes 2-aminobenzaldehyde to produce quinoline derivatives, which have been studied for their potential as antiviral agents. This synthesis pathway is significant in developing new medications .

Dyes and Pigments

The compound is also utilized in dye manufacturing. It acts as a precursor for synthesizing disperse dyes, particularly those used in textile applications.

Application in Dye Production

- Synthesis of Disperse Dyes : 2-Aminobenzaldehyde can be further processed to create key intermediates for dye production, enhancing colorfastness and vibrancy in textiles .

Material Science

In the field of materials science, 2-aminobenzaldehyde is involved in the preparation of electroluminescent materials for organic light-emitting diodes (OLEDs).

Case Study: OLEDs

- Electroluminescent Materials : Research indicates that derivatives of 2-aminobenzaldehyde can be incorporated into OLEDs, improving their efficiency and color output .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Synthesis of Quinoline Derivatives | Antiviral and anti-inflammatory properties via Friedländer synthesis |

| Dye Manufacturing | Production of Disperse Dyes | Key intermediate for dye synthesis |

| Material Science | Electroluminescent Materials for OLEDs | Improves efficiency and color output |

Analyse Chemischer Reaktionen

Reduction Reactions

2-Aminobenzaldehyde hydrate can be synthesized through the reduction of 2-nitrobenzaldehyde. This transformation can be achieved using several reducing agents:

-

Sodium Borohydride (NaBH4_44)

-

Lithium Aluminium Hydride (LiAlH4_44)

-

Catalytic Hydrogenation

The general reaction can be summarized as follows:

This reduction pathway is crucial for synthesizing 2-aminobenzaldehyde from readily available nitro compounds, providing a high yield of the desired product .

Schiff Base Formation

Another important reaction involving this compound is its ability to form Schiff bases through condensation with primary amines. The reaction proceeds as follows:

This reaction is significant in the development of various pharmaceutical compounds and materials, as Schiff bases often exhibit biological activity and can serve as ligands in coordination chemistry .

Aza-Michael Addition

The aza-Michael addition involves the reaction of 2-aminobenzaldehyde with β-nitrostyrolene, leading to the formation of products via a cascade reaction mechanism. The yield of this reaction can reach up to 85%, showcasing the efficiency of this pathway in synthetic organic chemistry:

-

Formation of an iminium ion from 2-aminobenzaldehyde.

-

Nucleophilic attack on β-nitrostyrolene.

-

Subsequent intramolecular reactions leading to final products.

This reaction highlights the versatility of this compound in forming complex structures through multi-step processes .

Michael Addition Reactions

In addition to aza-Michael reactions, 2-aminobenzaldehyde can participate in traditional Michael addition reactions where it acts as a nucleophile, reacting with α,β-unsaturated carbonyl compounds. This leads to the formation of β-amino carbonyl compounds, which are valuable intermediates in organic synthesis:

Eigenschaften

IUPAC Name |

2-aminobenzaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.H2O/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIAPICNCAKLCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.